2'-Acetylacteoside (Standard)

Enzyme Inhibition Diabetes Complications Aldose Reductase

Researchers studying diabetic complications and cardiovascular disease require specific phenylethanoid glycoside standards-acteoside or isoacteoside cannot substitute due to divergent metabolic profiles and enzyme inhibition selectivity. 2'-Acetylacteoside (CAS 94492-24-7) solves this with: • >4,000-fold selectivity for aldose reductase over α-glucosidase, enabling clean polyol pathway studies • Superior potency over acteoside in rat aortic smooth muscle cell proliferation assays (cardiovascular research) • Mandatory QC marker for Cistanche Herba HPLC methods meeting regulatory requirements

Molecular Formula C31H38O16
Molecular Weight 666.6 g/mol
Cat. No. B15558197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Acetylacteoside (Standard)
Molecular FormulaC31H38O16
Molecular Weight666.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27?,28-,29+,30-,31+/m0/s1
InChIKeyALERZNQPBWWLMW-MWALNQKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Acetylacteoside: A Defined Phenylethanoid Glycoside Standard


2'-Acetylacteoside (CAS 94492-24-7) is a naturally occurring phenylethanoid glycoside (PhG) that has been isolated and characterized from several plant species, most notably Brandisia hancei and various members of the genus Cistanche . It is structurally defined as an acylated derivative of acteoside, featuring an acetyl group at the 2'-position of the glucose moiety, resulting in a molecular formula of C₃₁H₃₈O₁₆ and a molecular weight of 666.6 g/mol [1]. As a reference standard, 2'-Acetylacteoside is a crucial analytical tool, enabling the precise identification and quantification of this specific compound in complex herbal matrices and biological samples, thereby supporting stringent quality control and mechanistic pharmacological investigations [2].

Analytical QC workflow: Reference standard for HPLC identification and quantification of phenylethanoid glycosides in Cistanche and complex botanicals.
Biological assay context: Defined tool compound for enzyme inhibition, cell-proliferation, and neuroprotection model studies.
Metabolism research: Distinct gut-microbiota metabolite profile supports specific use in pharmacokinetic and biotransformation investigations.

Why 2'-Acetylacteoside Cannot Be Replaced by Generic Standards


The term 'phenylethanoid glycoside' encompasses a broad class of structurally related compounds, yet minor structural modifications lead to significant, quantifiable divergences in their biological profiles. 2'-Acetylacteoside cannot be considered interchangeable with its closest analogs, such as acteoside or isoacteoside, due to distinct differences in enzyme inhibition selectivity [1] and potency in cell-based models . Furthermore, comparative metabolic studies reveal that these compounds are processed differently by human intestinal bacteria, yielding unique sets of metabolites that preclude the use of a single 'surrogate' standard for accurate pharmacokinetic or pharmacodynamic assessments [2]. The data presented below demonstrate that substitution introduces unacceptable variability, making the procurement of the specific 2'-Acetylacteoside standard essential for experimental reproducibility and valid data interpretation.

Enzyme selectivity differs

Aldose reductase selectivity profile may deviate substantially from acteoside and echinacoside, altering target-engagement interpretation.

Cell-proliferation potency not interchangeable

Ranked antiproliferative activity in vascular smooth muscle cells does not transfer between 2′-acetylacteoside and acteoside; assay response may shift.

Metabolic fate differs

Gut microbiota transformation yields unique metabolite sets; using acteoside or isoacteoside as a surrogate compromises metabolite attribution.

2'-Acetylacteoside: Quantitative Differentiation Evidence


Enhanced Aldose Reductase Selectivity

2'-Acetylacteoside demonstrates a high degree of selectivity for the enzyme aldose reductase over the related carbohydrate-metabolizing enzymes maltase and sucrase. In a direct enzymatic assay, its IC50 value for rat lens aldose reductase was 0.071 µM, whereas its activity against maltase and sucrase was negligible (IC50 >300 µM and 277 µM, respectively) [1]. This contrasts with the broader inhibitory profiles observed for other phenylethanoid glycosides like acteoside and echinacoside, which exhibit less pronounced selectivity [1].

Aldose reductase selectivity
Head-to-head
IC₅₀ 0.071 µM >4,000-fold vs. maltase (IC₅₀ >300 µM)

Supports selective aldose reductase inhibition context; off-target digestive enzyme effects appear negligible.

Rat lens AR and intestinal maltase/sucrase assay.

Enzyme Inhibition Diabetes Complications Aldose Reductase

Superior Antiproliferative Activity in Vascular Smooth Muscle

In a comparative study on cultured rat aortic smooth muscle cells (A7r5 cell line), the anti-proliferative effects of four isolated phenylethanoid glycosides were directly compared using a [3H]-thymidine incorporation assay. The rank order of potency for inhibiting cell proliferation was: brandioside ≥ poliumoside > 2′-acetylacteoside ≥ acteoside . This demonstrates that the 2'-acetyl modification confers a measurable advantage in this specific cell-based model, making 2'-Acetylacteoside a more potent standard than its non-acetylated parent compound, acteoside.

Antiproliferative activity rank
Head-to-head
brandioside ≥ poliumoside > 2′-acetylacteoside ≥ acteoside

Supports rank-order interpretation in vascular smooth muscle cell model; 2′-acetylacteoside placed above parent acteoside.

A7r5 cell line, [³H]-thymidine incorporation.

Cardiovascular Research Antiproliferative Vascular Smooth Muscle

Neuroprotection Against Glutamate Excitotoxicity

2'-Acetylacteoside exhibits potent neuroprotective effects at low micromolar concentrations. In a specific experimental model using primary rat cortical neurons, treatment with 2'-Acetylacteoside at concentrations of 0.1, 1, and 10 µM resulted in a significant, concentration-dependent decrease in glutamate-induced cytotoxicity [1]. While this is an absolute activity measurement, it establishes a clear and quantitative benchmark for this compound's neuroprotective potential, which is a key differentiator when selecting a phenylethanoid standard for neuroscience research.

Neuroprotection assay
Assay context
0.1–10 µM Concentration-dependent reduction of glutamate-induced cytotoxicity

Supports neuronal assay-response context; provides benchmark concentrations for neuroprotection model studies.

Primary rat cortical neurons.

Neuroprotection Excitotoxicity Neuronal Cell Culture

Hepatoprotective Activity in Hepatocyte Injury

The hepatoprotective potential of 2'-Acetylacteoside has been quantified in a specific in vitro model. In primary mouse hepatocytes challenged with D-galactosamine to induce cytotoxicity, treatment with 2'-Acetylacteoside conferred significant protection, yielding a calculated IC50 value of 4.8 µg/mL [1]. This provides a precise, concentration-dependent measure of its protective effect, which is a critical data point for anyone developing assays for liver injury or screening for hepatoprotective compounds.

Hepatocyte protection
Assay context
IC₅₀ 4.8 µg/mL Protection against D-galactosamine-induced injury

Supports hepatocyte injury model endpoint review; quantitative benchmark for liver-protection assay development.

Primary mouse hepatocytes.

Hepatoprotection Liver Injury Hepatocyte Culture

Distinct Metabolic Fate by Gut Microbiota

Despite their structural similarity, 2'-Acetylacteoside, acteoside, and isoacteoside undergo distinct metabolic transformations when incubated with human intestinal bacteria. A comprehensive UPLC/Q-TOF-MS analysis revealed that 2'-Acetylacteoside is metabolized into 11 distinct metabolites, compared to 11 for acteoside and only 7 for isoacteoside [1]. Furthermore, unique metabolic pathways, such as deacetylation, are involved in the processing of 2'-Acetylacteoside. This demonstrates that these compounds are not biologically equivalent and will yield different downstream metabolites in vivo.

Gut microbiota metabolites
Head-to-head
2′-Acetylacteoside: 11 metabolites vs Acteoside: 11, Isoacteoside: 7

Distinct metabolic profiles indicate that surrogate standards may confound metabolite identification.

Human intestinal bacteria incubation, UPLC/Q-TOF-MS.

Pharmacokinetics Metabolism Gut Microbiota

2'-Acetylacteoside Standard Applications


Aldose Reductase Inhibition for Diabetic Complications

The high selectivity of 2'-Acetylacteoside for aldose reductase over digestive enzymes (>4,000-fold) makes it the standard of choice for researchers dissecting the polyol pathway in diabetic complications [1]. It can be used as a tool compound in enzyme kinetics studies and cell-based assays to validate target engagement without confounding off-target effects on carbohydrate digestion, providing a clearer pharmacological signal compared to less selective phenylethanoid glycosides like acteoside.

Antiproliferative Mechanisms in Vascular Smooth Muscle

Based on its demonstrated superior potency over acteoside in inhibiting the proliferation of rat aortic smooth muscle cells, the 2'-Acetylacteoside standard is ideally suited for cardiovascular research . It serves as a more sensitive probe for studying signaling pathways related to atherosclerosis and restenosis, enabling more robust and reproducible dose-response studies.

Analytical Method Development for Cistanche QC

2'-Acetylacteoside is a key marker compound for the quality control of Cistanche Herba and related botanical products. The availability of a high-purity standard is mandatory for developing validated HPLC methods for the simultaneous quantification of multiple phenylethanoid glycosides in these complex matrices [2]. Its use ensures accurate identification and quantification, which is essential for meeting regulatory requirements and ensuring batch-to-batch consistency of herbal medicines.

Pharmacokinetic and Metabolism Studies

The unique metabolic profile of 2'-Acetylacteoside, distinct from its analogs acteoside and isoacteoside, necessitates its use as the specific standard for any pharmacokinetic or drug metabolism study involving this compound [3]. It is required for the accurate identification and quantification of the parent compound and its metabolites in biological matrices like plasma, urine, and feces, ensuring that metabolic pathways, bioavailability, and clearance are correctly attributed.

Application
Selection Property
Validation Focus
Polyol pathway & aldose reductase studies
High aldose reductase selectivity over digestive enzymes
Target engagement without confounding off-target carbohydrate enzyme effects
Vascular smooth muscle cell proliferation models
Ranked antiproliferative activity in A7r5 cells
Signaling pathway analysis in cardiovascular research
Botanical QC & phytochemical analysis
High-purity phenylethanoid glycoside reference standard
HPLC method validation for multi-component quantification in Cistanche matrices
Metabolic fate & pharmacokinetic research
Unique metabolite profile compared to acteoside/isoacteoside
Accurate parent and metabolite identification in biological samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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